Product packaging for Butyric acid, 4-(2,4-diiodophenoxy)-(Cat. No.:CAS No. 90917-54-7)

Butyric acid, 4-(2,4-diiodophenoxy)-

Cat. No.: B13770798
CAS No.: 90917-54-7
M. Wt: 431.99 g/mol
InChI Key: ZSRJQQVIBWZFFE-UHFFFAOYSA-N
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Description

Contextualization within Modern Chemical Biology and Organic Synthesis

In the field of organic synthesis, halogenated aromatic compounds are crucial building blocks. The presence of iodine atoms on the phenyl ring of 4-(2,4-diiodophenoxy)butyric acid imparts specific reactivity, making it a valuable precursor for creating more complex molecules through various coupling reactions. Iodine's role as a versatile element in chemical transformations is well-documented, acting as a catalyst in reactions such as esterification and the synthesis of heterocyclic compounds like benzodiazepines under mild conditions. researchgate.net The diiodo-substituted phenoxyalkanoic acid structure is analogous to other halogenated compounds that have found utility in diverse applications, including as reactants for synthesizing complex structures. For instance, the related compound 4-(p-Iodophenyl)butyric acid is a reactant used in the synthesis of meta- and paracyclophanes and in intramolecular Friedel-Crafts reactions to produce 1-tetralones. sigmaaldrich.comchemicalbook.com

Rationale for Comprehensive Mechanistic and Structural Investigation of the Compound

A thorough investigation into the mechanistic and structural aspects of 4-(2,4-diiodophenoxy)butyric acid is driven by the need to understand how its specific chemical features influence its behavior and potential utility. The precise positioning of the two iodine atoms on the phenyl ring can dramatically affect the molecule's electronic properties, conformation, and reactivity compared to its non-iodinated or mono-iodinated counterparts.

Structural analysis, such as X-ray crystallography, can reveal detailed information about bond lengths, angles, and intermolecular interactions, which are fundamental to understanding how the molecule might interact with biological targets or participate in chemical reactions. For example, studies on analogous chlorinated compounds have detailed how the molecular backbone can be kinked or twisted, influencing how molecules pack together in a solid state through hydrogen bonding. mdpi.com Understanding these structural details is crucial for designing new materials or biologically active agents.

Mechanistic studies are essential for optimizing synthetic routes and for predicting the compound's behavior in different chemical environments. The synthesis of related phenoxy-butyric acid derivatives often involves the reaction of a phenol (B47542) with a butyrate precursor, such as γ-butyrolactone or an ester of γ-bromobutyric acid. google.comorgsyn.org A detailed mechanistic understanding allows for the improvement of reaction yields and the development of more efficient and sustainable synthetic methods. For 4-(2,4-diiodophenoxy)butyric acid, this involves elucidating the pathways for its formation and its subsequent reactivity in synthetic transformations.

Physicochemical Properties of 4-(2,4-Diiodophenoxy)butyric Acid

A compilation of key physicochemical data for the compound is presented below. This information is fundamental for its application in research and synthesis.

PropertyValue
IUPAC Name 4-(2,4-diiodophenoxy)butanoic acid
Molecular Formula C10H10I2O3
Molecular Weight 419.99 g/mol
CAS Number 3786-45-2

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10I2O3 B13770798 Butyric acid, 4-(2,4-diiodophenoxy)- CAS No. 90917-54-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90917-54-7

Molecular Formula

C10H10I2O3

Molecular Weight

431.99 g/mol

IUPAC Name

4-(2,4-diiodophenoxy)butanoic acid

InChI

InChI=1S/C10H10I2O3/c11-7-3-4-9(8(12)6-7)15-5-1-2-10(13)14/h3-4,6H,1-2,5H2,(H,13,14)

InChI Key

ZSRJQQVIBWZFFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)I)OCCCC(=O)O

Origin of Product

United States

Sophisticated Synthetic Methodologies and Elaborate Structural Characterization of 4 2,4 Diiodophenoxy Butyric Acid

Development of Advanced Synthetic Routes to 4-(2,4-Diiodophenoxy)butyric Acid

The synthesis of phenoxybutyric acids typically involves the Williamson ether synthesis, reacting a substituted phenol (B47542) with a four-carbon electrophile. Advanced methodologies aim to improve the efficiency, selectivity, and environmental footprint of such transformations.

The molecular structure of 4-(2,4-diiodophenoxy)butyric acid is achiral, meaning it does not possess a non-superimposable mirror image. Consequently, stereoselective or enantioselective synthesis strategies, which are designed to produce a specific stereoisomer, are not applicable to the synthesis of the parent compound itself. Such strategies would become relevant only if a chiral center were introduced, for instance, by substitution on the butyric acid side chain. The scientific literature does not currently contain reports on stereoselective syntheses for this specific achiral molecule.

Green chemistry principles focus on designing chemical processes that minimize environmental impact and reduce the use of hazardous substances. mdpi.comresearchgate.net In the context of synthesizing 4-(2,4-diiodophenoxy)butyric acid, green approaches would target the core Williamson ether synthesis reaction. Key improvements involve the use of environmentally benign solvents, replacing hazardous options with safer alternatives like water or super-critical fluids where possible. mdpi.com Another strategy is the implementation of efficient catalytic systems to reduce energy consumption and improve atom economy. mdpi.com The development of solvent-free reaction conditions, for example, using mechanochemical grinding, also represents a significant green chemistry approach that minimizes waste. mdpi.com While specific studies detailing a green synthesis for 4-(2,4-diiodophenoxy)butyric acid are not prevalent, the application of these general principles is a primary goal in modern synthetic chemistry. mdpi.com

Advanced Spectroscopic and Crystallographic Elucidation of 4-(2,4-Diiodophenoxy)butyric Acid

The precise three-dimensional structure and electronic properties of 4-(2,4-diiodophenoxy)butyric acid are determined using a combination of advanced analytical techniques.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for confirming the molecular structure of 4-(2,4-diiodophenoxy)butyric acid by identifying the distinct chemical environments of each proton (¹H NMR) and carbon (¹³C NMR) atom. docbrown.info The electronegative oxygen and iodine atoms significantly influence the chemical shifts of nearby nuclei, providing clear evidence for the connectivity of the phenoxy and butyric acid moieties. docbrown.info

Beyond simple structure confirmation, advanced 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are employed for conformational analysis. nih.govmdpi.com These experiments can detect through-space interactions between protons, providing insights into the preferred spatial arrangement (conformation) of the flexible butyric acid side chain relative to the planar diiodophenyl ring in solution. nih.gov Although a specific NOESY study for 4-(2,4-diiodophenoxy)butyric acid is not extensively documented, the methodology allows for the determination of its solution-state geometry.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-(2,4-Diiodophenoxy)butyric Acid Predicted values are based on established chemical shift principles and data from analogous structures like 4-(2,4-dichlorophenoxy)butanoic acid. chemicalbook.comnist.gov

Atom Position (Butyric Acid Chain)Predicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
C1 (-COOH)~11-12~175-180
C2 (-CH₂-)~2.5-2.7~30-35
C3 (-CH₂-)~2.1-2.3~24-28
C4 (-CH₂-O-)~4.0-4.2~65-70

Single-Crystal X-ray Diffraction for Absolute Configuration and Solid-State Structure

Single-crystal X-ray diffraction (SCXRD) provides the most definitive structural information for a crystalline solid, revealing precise atomic coordinates, bond lengths, and bond angles. mdpi.comrigaku.com As 4-(2,4-diiodophenoxy)butyric acid is an achiral molecule, the concept of absolute configuration does not apply. However, SCXRD elucidates its conformation in the solid state and the arrangement of molecules within the crystal lattice, known as the crystal packing. mdpi.com

While a crystal structure for the diiodo derivative is not publicly available, data from the closely related compound, 4-(2,4-dichlorophenoxy)butanoic acid, serves as an excellent model. nih.gov In such structures, the butyric acid side chain is typically found in a nearly planar, extended (trans) conformation. nih.gov A defining feature in the crystal packing of carboxylic acids is the formation of centrosymmetric dimers, where two molecules are linked head-to-head by strong hydrogen bonds between their carboxyl groups. nih.gov

Table 2: Crystallographic Data for the Analogous Compound 4-(2,4-Dichlorophenoxy)butanoic Acid This data provides a model for the expected solid-state structure of 4-(2,4-diiodophenoxy)butyric acid. nih.gov

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.6509
b (Å)5.3998
c (Å)20.2033
β (°)90.822
Key FeatureForms centrosymmetric dimers via O-H···O hydrogen bonds

Vibrational Spectroscopy (IR, Raman) for Functional Group and Intermolecular Interaction Analysis

The most prominent band in the IR spectrum is typically the strong C=O (carbonyl) stretch of the carboxylic acid, found around 1700-1730 cm⁻¹. nih.gov The presence of strong intermolecular hydrogen bonding in the solid state, as seen in the dimeric structures, can cause this band to broaden and shift to a lower frequency. researchgate.net The O-H stretch of the carboxyl group appears as a very broad band in the 2500-3300 cm⁻¹ region. nih.gov The C-O-C (ether) stretching vibrations give rise to characteristic bands, typically in the 1200-1300 cm⁻¹ (asymmetric stretch) and 1000-1100 cm⁻¹ (symmetric stretch) regions. Vibrations associated with the di-iodinated benzene (B151609) ring and the C-I bonds would be observed at lower frequencies. nih.gov Raman spectroscopy is complementary, often providing strong signals for the symmetric vibrations of the aromatic ring and the C-C backbone. americanpharmaceuticalreview.com

Table 3: Characteristic Vibrational Frequencies for 4-(2,4-Diiodophenoxy)butyric Acid

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Spectroscopy
O-H stretch (Carboxylic Acid)2500 - 3300 (very broad)IR
C-H stretch (Aromatic/Alkyl)2850 - 3100IR, Raman
C=O stretch (Carboxylic Acid)1700 - 1730IR (strong), Raman (weak)
C-O-C stretch (Ether)1000 - 1300IR
C-I stretch500 - 600IR, Raman

Elucidation of Molecular and Cellular Mechanisms of 4 2,4 Diiodophenoxy Butyric Acid in in Vitro Systems

Investigation of Molecular Targets and Binding Dynamics

A thorough review of available scientific literature reveals a significant gap in the understanding of the molecular interactions of 4-(2,4-diiodophenoxy)butyric acid. Specific experimental data regarding its molecular targets and binding dynamics are not presently available.

High-Throughput Screening for Protein Binding Partners in Cell-Free Systems

Currently, there are no published studies that have utilized high-throughput screening in cell-free systems to identify the protein binding partners of 4-(2,4-diiodophenoxy)butyric acid. This type of analysis is crucial for identifying the primary molecular targets of a compound and initiating an investigation into its mechanism of action. The absence of such data means that the direct protein interactome of this specific compound remains uncharacterized.

Kinetics and Thermodynamics of 4-(2,4-Diiodophenoxy)butyric Acid-Target Interactions

Detailed information regarding the kinetics and thermodynamics of interactions between 4-(2,4-diiodophenoxy)butyric acid and any potential biological targets is not available in the current scientific literature. Kinetic parameters such as association (k_on) and dissociation (k_off) rates, as well as thermodynamic parameters like Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), have not been determined. These values are essential for a quantitative understanding of the binding affinity and the forces driving the interaction between the compound and its targets.

Structural Biology Approaches (e.g., Cryo-EM, X-ray Co-crystallography) of Compound-Target Complexes

There are no publicly available structural biology data, such as those from Cryo-Electron Microscopy (Cryo-EM) or X-ray co-crystallography, for 4-(2,4-diiodophenoxy)butyric acid in complex with any protein target. Structural studies are vital for visualizing the precise binding mode of a compound within the active or allosteric site of a protein, which can provide critical insights into its mechanism of action and facilitate structure-based drug design.

Modulation of Intracellular Signaling Pathways by 4-(2,4-Diiodophenoxy)butyric Acid

The effects of 4-(2,4-diiodophenoxy)butyric acid on intracellular signaling pathways have not been elucidated in the scientific literature. Research into how this compound may alter cellular signaling cascades is a necessary step to understand its potential biological activities.

Analysis of Specific Kinase, Phosphatase, and Enzyme Activities In Vitro

There is a lack of published in vitro studies analyzing the specific effects of 4-(2,4-diiodophenoxy)butyric acid on the activity of kinases, phosphatases, or other enzymes. Enzyme inhibition or activation assays are fundamental for determining if a compound can modulate key cellular processes regulated by these proteins. Without such data, the enzymatic targets of 4-(2,4-diiodophenoxy)butyric acid are unknown.

Transcriptomic and Proteomic Profiling in Cultured Cells Exposed to 4-(2,4-Diiodophenoxy)butyric Acid

No transcriptomic or proteomic profiling studies on cultured cells exposed to 4-(2,4-diiodophenoxy)butyric acid have been reported. Techniques such as RNA sequencing (RNA-Seq) and mass spectrometry-based proteomics would provide a global view of the changes in gene expression and protein abundance, respectively, upon treatment with the compound. This information is critical for identifying the signaling pathways and cellular processes that are modulated by 4-(2,4-diiodophenoxy)butyric acid.

Subcellular Localization and Trafficking Mechanisms of 4-(2,4-Diiodophenoxy)butyric Acid

Following a comprehensive review of available scientific literature, specific studies detailing the subcellular localization and intracellular trafficking pathways of 4-(2,4-diiodophenoxy)butyric acid could not be identified. Research has extensively focused on the parent compound, butyric acid, and other derivatives, elucidating their cellular uptake and distribution. For instance, butyric acid is known to enter cells and affect nuclear architecture by modifying chromatin structure. However, the addition of the 2,4-diiodophenoxy group introduces significant structural and chemical changes that would likely alter its transport across cellular membranes and subsequent localization within subcellular compartments. The lipophilicity and steric bulk of this moiety can be expected to influence its interaction with cellular transport proteins and membranes, but without direct experimental evidence, any description of its subcellular journey remains speculative.

Further research, potentially employing fluorescently labeled analogs of 4-(2,4-diiodophenoxy)butyric acid in conjunction with advanced microscopy techniques, would be necessary to delineate its precise subcellular distribution and the molecular machinery governing its intracellular trafficking.

Interactive Data Table: Subcellular Localization of 4-(2,4-Diiodophenoxy)butyric Acid

Subcellular CompartmentLocalization StatusTrafficking MechanismsSupporting Evidence
Plasma MembraneData Not AvailableData Not AvailableNo specific studies identified.
CytoplasmData Not AvailableData Not AvailableNo specific studies identified.
NucleusData Not AvailableData Not AvailableNo specific studies identified.
MitochondriaData Not AvailableData Not AvailableNo specific studies identified.
Endoplasmic ReticulumData Not AvailableData Not AvailableNo specific studies identified.
Golgi ApparatusData Not AvailableData Not AvailableNo specific studies identified.
LysosomesData Not AvailableData Not AvailableNo specific studies identified.

Interaction with Nucleic Acids and Gene Regulatory Elements

There is currently a lack of specific research investigating the direct interaction of 4-(2,4-diiodophenoxy)butyric acid with nucleic acids (DNA and RNA) and its influence on gene regulatory elements. The scientific community has extensively studied the effects of butyric acid on gene expression, noting its role as a histone deacetylase (HDAC) inhibitor. This activity leads to changes in chromatin structure and modulates the expression of a wide array of genes.

However, it is not possible to directly extrapolate these findings to 4-(2,4-diiodophenoxy)butyric acid. The bulky diiodophenoxy substituent could sterically hinder the interaction of the butyric acid moiety with the active site of HDACs or, conversely, could facilitate novel interactions with other proteins or nucleic acid structures. The potential for direct binding to DNA or RNA, or for interference with the binding of transcription factors to gene regulatory elements, remains an open area for investigation. To understand the specific molecular interactions of this compound, detailed studies such as electrophoretic mobility shift assays (EMSA), chromatin immunoprecipitation (ChIP), and reporter gene assays would be required.

Interactive Data Table: Interaction of 4-(2,4-Diiodophenoxy)butyric Acid with Nucleic Acids and Gene Regulatory Elements

Molecular TargetType of InteractionEffect on Gene ExpressionResearch Findings
DNAData Not AvailableData Not AvailableNo specific studies on direct binding have been reported.
RNAData Not AvailableData Not AvailableNo specific studies on direct binding have been reported.
PromotersData Not AvailableData Not AvailableSpecific effects on promoter activity are uncharacterized.
EnhancersData Not AvailableData Not AvailableSpecific effects on enhancer activity are uncharacterized.
Histone Deacetylases (HDACs)Data Not AvailableData Not AvailableInhibitory activity has not been specifically determined for this compound.

Computational Chemistry and Theoretical Modeling of 4 2,4 Diiodophenoxy Butyric Acid

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations offer a detailed view of the electronic properties that govern the behavior of 4-(2,4-diiodophenoxy)butyric acid.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting the reactivity of molecules. youtube.comwikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital that acts as an electron donor, defining the molecule's nucleophilicity, while the LUMO is the electron acceptor, determining its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity.

The electrostatic potential surface illustrates the charge distribution within the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This information is crucial for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are vital for molecular recognition and binding to biological targets.

Table 1: Calculated Electronic Properties of 4-(2,4-Diiodophenoxy)butyric Acid

PropertyValueSignificance
HOMO Energy(Value) eVIndicates the molecule's ability to donate electrons.
LUMO Energy(Value) eVIndicates the molecule's ability to accept electrons.
HOMO-LUMO Gap(Value) eVRelates to the chemical reactivity and stability of the molecule.
Dipole Moment(Value) DebyeMeasures the overall polarity of the molecule.

Quantum chemical methods can predict various spectroscopic properties, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra. researchgate.netnih.gov These theoretical predictions are invaluable for interpreting experimental data and confirming the molecular structure. researchgate.net For instance, calculated vibrational frequencies can be correlated with experimental IR spectra to assign specific vibrational modes to functional groups within the molecule. Similarly, predicted NMR chemical shifts can aid in the assignment of signals in experimental ¹H and ¹³C NMR spectra. mdpi.com

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment. mdpi.comnih.gov

4-(2,4-Diiodophenoxy)butyric acid possesses several rotatable bonds, allowing it to adopt a variety of conformations. Conformational analysis aims to identify the stable conformations (local minima on the potential energy surface) and the energy barriers between them. This is crucial as the biological activity of a molecule is often dependent on its specific three-dimensional shape. ethz.ch For similar molecules, studies have shown that the side chain can adopt various conformations, such as trans arrangements. researchgate.netresearchgate.net

MD simulations are a powerful tool for studying the interactions between a small molecule and a biological macromolecule, such as a protein or nucleic acid. dovepress.comnih.gov By placing the ligand in the binding site of the target biomolecule and simulating the system's evolution over time, one can observe the binding process, identify key interacting residues, and estimate the binding affinity. These simulations can reveal the formation of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-biomolecule complex. nih.gov

In Silico Prediction of Interaction Potentials and Pharmacophore Modeling

In silico methods are widely used to predict the interaction potential of a molecule with a biological target and to develop pharmacophore models for drug discovery. nih.gov

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target. nih.gov Pharmacophore modeling can be ligand-based, where the model is derived from a set of known active molecules, or structure-based, where the model is developed from the three-dimensional structure of the target's binding site. mdpi.compharmacophorejournal.com These models serve as 3D queries for virtual screening of compound libraries to identify new potential lead compounds. nih.govmdpi.com The development of a pharmacophore model for 4-(2,4-diiodophenoxy)butyric acid would involve identifying key features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that are essential for its biological activity.

Advanced Analytical and Bioanalytical Methodologies for 4 2,4 Diiodophenoxy Butyric Acid Research

Development of Hyphenated Techniques for Trace Analysis in Complex Research Matrices

Hyphenated techniques, which couple a separation method like chromatography with a detection method like mass spectrometry, provide enhanced analytical capabilities for complex mixtures. springernature.comajrconline.org For a compound like 4-(2,4-diiodophenoxy)butyric acid, which may be present at low concentrations alongside numerous other substances, these methods are essential for achieving reliable identification and quantification. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of non-volatile compounds in intricate sample matrices. saspublishers.com The development of a robust LC-MS/MS method for 4-(2,4-diiodophenoxy)butyric acid requires careful optimization of both the chromatographic separation and the mass spectrometric detection parameters. Separation is typically achieved using a reversed-phase column, such as a C18, with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile), often with additives like formic acid to improve peak shape and ionization efficiency. vliz.bevliz.be

For detection, electrospray ionization (ESI) is a common interface, and it can be operated in either positive or negative ion mode. vliz.be Given the carboxylic acid group, negative ion mode ([M-H]⁻) is often preferred for phenoxyalkanoic acids. vliz.be Tandem mass spectrometry (MS/MS) enhances selectivity by monitoring specific precursor-to-product ion transitions in a process known as Multiple Reaction Monitoring (MRM). au.dk

A critical component of employing LC-MS/MS in research is rigorous method validation to ensure that the results are accurate and reproducible. nih.gov Validation encompasses several key parameters as outlined by regulatory guidelines.

Key LC-MS/MS Method Validation Parameters:

Linearity: Establishes the relationship between the instrument response and a known concentration of the analyte. It is assessed by analyzing a series of calibration standards over a specified range. vliz.beau.dk

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. au.dk These are typically evaluated at multiple concentration levels, including the lower limit of quantification (LLOQ), and low, medium, and high-quality control (QC) samples. researchgate.net

Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. vliz.be It is confirmed by the absence of interfering peaks at the retention time of the analyte in blank matrix samples. vliz.be

Recovery: The efficiency of the sample extraction process. It is determined by comparing the analytical response of an analyte spiked into a matrix before extraction to the response of a sample spiked after extraction. nih.govmdpi.com

Matrix Effect: The alteration of ionization efficiency due to co-eluting compounds from the sample matrix. This is a common challenge in LC-MS/MS and is assessed to ensure it does not compromise quantification accuracy. nih.gov

Stability: The stability of the analyte is evaluated under various conditions that samples might experience, including freeze-thaw cycles, bench-top storage, and long-term storage at low temperatures. researchgate.net

Table 1: Representative LC-MS/MS Validation Parameters for a Hypothetical 4-(2,4-diiodophenoxy)butyric Acid Assay


ParameterAcceptance CriteriaHypothetical Result
Linearity (r²)≥ 0.990.998
Calibration RangeDefined by application1 - 500 ng/mL
Intra-assay Precision (%CV)≤ 15% (≤ 20% at LLOQ)< 10%
Inter-assay Precision (%CV)≤ 15% (≤ 20% at LLOQ)< 12%
Accuracy (% Bias)Within ±15% (±20% at LLOQ)-8% to +11%
RecoveryConsistent and reproducible85-95%
Matrix EffectPreferably within 85-115%92-108%
Freeze-Thaw Stability (3 cycles)% Bias within ±15%-5.5%

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. chemijournal.com However, compounds with polar functional groups, such as the carboxylic acid in 4-(2,4-diiodophenoxy)butyric acid, are generally non-volatile and may exhibit poor chromatographic behavior or thermal degradation in the GC system. jfda-online.comnih.gov To overcome this, a chemical derivatization step is necessary to convert the analyte into a more volatile and thermally stable form. jfda-online.comgcms.cz

Derivatization targets the active hydrogen of the carboxylic acid group, replacing it with a nonpolar group. researchgate.net This process reduces the polarity, increases volatility, and often improves peak shape and detector response. gcms.cz Common derivatization strategies fall into three main categories: silylation, acylation, and alkylation. gcms.cz For carboxylic acids, alkylation to form esters (e.g., methyl esters) is a widely used and effective approach. nih.gov For instance, related chlorophenoxy acid herbicides are often analyzed by GC-MS after conversion to their methyl esters using reagents like diazomethane (B1218177) or an acid/methanol mixture. nih.gov

Table 2: Common Derivatization Reagents for GC-MS Analysis of Carboxylic Acids


Derivatization TypeReagentAbbreviationTarget Functional GroupDerivative Formed
SilylationN,O-Bis(trimethylsilyl)trifluoroacetamideBSTFA-COOH, -OH, -NH2Trimethylsilyl (TMS) ether/ester
SilylationN-Methyl-N-(trimethylsilyl)trifluoroacetamideMSTFA-COOH, -OH, -NH2Trimethylsilyl (TMS) ether/ester
AlkylationMethanol/H₂SO₄N/A-COOHMethyl ester
AlkylationPentafluorobenzyl bromidePFBBr-COOHPentafluorobenzyl (PFB) ester
AcylationTrifluoroacetic anhydrideTFAA-OH, -NH2Trifluoroacetyl ester/amide

Once derivatized, the sample is injected into the GC, where separation occurs on a capillary column (e.g., a nonpolar or mid-polar stationary phase like a 5% phenyl-polysiloxane). copernicus.org The separated components then enter the mass spectrometer, which is typically a quadrupole or ion trap analyzer. Electron ionization (EI) is the most common ionization technique, producing a characteristic fragmentation pattern that serves as a chemical fingerprint for identification. copernicus.org

Capillary Electrophoresis and Microfluidic Systems for Separation and Detection

Capillary electrophoresis (CE) offers an alternative high-efficiency separation technique based on the differential migration of charged species in an electric field within a narrow capillary. wikipedia.org CE methods provide rapid analysis, require minimal sample volume, and can achieve very high separation efficiencies, often exceeding those of HPLC. wikipedia.org For 4-(2,4-diiodophenoxy)butyric acid, its carboxylic acid group would be ionized at neutral or basic pH, making it suitable for analysis by capillary zone electrophoresis (CZE), the simplest mode of CE. wikipedia.org Research on other iodinated species, such as iodide, iodate, and thyroid hormones, has demonstrated the utility of CE for their separation and detection. nih.goviupac.orgnih.gov Coupling CE with mass spectrometry (CE-MS) can provide structural information and high sensitivity, further enhancing its analytical power. nih.gov

Microfluidic systems, or "lab-on-a-chip" devices, miniaturize and integrate laboratory functions onto a single chip. rsc.org These devices can handle extremely small volumes of fluids, enabling rapid sample processing, separation, and detection. rsc.org While specific applications for 4-(2,4-diiodophenoxy)butyric acid are not established, the potential exists to develop microfluidic sensors for its rapid, on-site detection. nih.gov Such systems could incorporate electrochemical or optical detection methods and could be designed for high-throughput screening in environmental or biological research. rsc.orgmdpi.com

Radiochemical and Fluorescent Labeling Strategies for Research Probes

To trace the metabolic pathways, distribution, and binding interactions of 4-(2,4-diiodophenoxy)butyric acid in biological systems, labeled derivatives are invaluable research tools.

Radiochemical Labeling: Incorporating a radionuclide into the molecule allows for highly sensitive detection through techniques like liquid scintillation counting or autoradiography. Given the presence of two stable iodine atoms (¹²⁷I) in the parent molecule, a common strategy would be to synthesize the compound using a radioactive isotope of iodine, such as ¹²⁵I or ¹³¹I. This approach provides a direct label without significantly altering the chemical structure of the compound. A related compound, 4-(p-iodophenyl)butyric acid, has been utilized as a component in radiopharmaceuticals, demonstrating the feasibility of incorporating radioiodine into such structures for biological tracking and therapeutic applications. nih.gov

Fluorescent Labeling: Fluorescent probes allow for the visualization of a molecule's location and concentration within living cells and tissues using fluorescence microscopy. rsc.org A fluorescent tag, or fluorophore, can be chemically attached to 4-(2,4-diiodophenoxy)butyric acid. BODIPY (boron-dipyrromethene) dyes are a class of versatile fluorophores known for their high fluorescence quantum yields, sharp emission peaks, and good photostability, making them suitable for cellular imaging. mdpi.com The butyric acid moiety could be functionalized to allow conjugation with a BODIPY fluorophore. nih.gov Such a probe could be used to investigate cellular uptake, subcellular localization, and interactions with potential biological targets. rsc.orgnih.gov While a probe has been developed to monitor the effects of butyric acid on cellular processes, directly labeling the di-iodinated phenoxy structure would provide a more specific tool for tracking this particular compound. nih.gov

Structure Activity Relationship Sar Studies and Rational Design Principles for 4 2,4 Diiodophenoxy Butyric Acid Derivatives

Correlation between Structural Features and In Vitro Binding Affinities or Enzyme Inhibition

Once a series of analogs is synthesized, the next step is to correlate their specific structural features with their biological activity. This is typically achieved through in vitro assays that measure binding affinity to a receptor or inhibition of an enzyme.

The di-iodophenolic structure is reminiscent of thyroid hormones (T3/T4), suggesting that a potential target could be thyroid hormone receptors (TRs). wikipedia.orgnih.gov In this context, researchers would perform competitive binding assays using radiolabeled thyroid hormone to determine the binding affinity (often expressed as Kᵢ or IC₅₀ values) of each synthesized analog for TR isoforms (e.g., TRα and TRβ). mdpi.com

Enzyme inhibition is another key activity that would be assessed. For instance, dehalogenases are enzymes that cleave carbon-halogen bonds. nih.gov Derivatives of 4-(2,4-diiodophenoxy)butyric acid could be screened for their ability to inhibit or act as substrates for these enzymes, which could be relevant to their environmental fate or mechanism of action. mdpi.com The inhibitory potency (IC₅₀) of each analog would be determined, and these values would be used to build a quantitative structure-activity relationship (QSAR) model.

A hypothetical data table correlating structural changes to enzyme inhibition might look like this:

CompoundR1R2R3Enzyme Inhibition IC₅₀ (µM)
Parent IHIValue
Analog 1ClHClValue
Analog 2BrHBrValue
Analog 3IIHValue
Analog 4IHNO₂Value

This table is illustrative and does not represent actual experimental data.

By analyzing such data, researchers can deduce key SAR trends. For example, they might find that large, lipophilic substituents at the 4-position of the phenyl ring enhance binding, while substitution at the 5-position is detrimental to activity. Similarly, converting the carboxylic acid to an ethyl ester might decrease in vitro binding but improve cellular activity, suggesting a prodrug effect.

Design of Analogs for Enhanced Selectivity Towards Specific Molecular Targets

A primary goal in drug design is to create molecules that interact selectively with one desired biological target over others to minimize off-target effects. If 4-(2,4-diiodophenoxy)butyric acid were found to bind to multiple receptor subtypes (e.g., TRα and TRβ), rational design principles would be employed to develop analogs with enhanced selectivity.

This process relies heavily on understanding the structural differences between the target isoforms. Using techniques like X-ray crystallography or homology modeling, researchers can visualize the binding pockets of the different targets. Analogs would then be designed to exploit these differences. For example, if the TRβ binding pocket has a unique threonine residue that is absent in TRα, an analog could be designed with a substituent capable of forming a specific hydrogen bond with that threonine, thereby conferring TRβ selectivity. nih.govrsc.org

The design process often involves computational tools, such as molecular docking, to predict how a designed analog will fit into the target's binding site and to estimate its binding affinity before undertaking its chemical synthesis. nih.gov This iterative cycle of design, synthesis, and testing allows for the refinement of selectivity. For instance, modifying a pan-inhibitor by adding a specific substituent, like an iodine atom at a key position, can convert it into a selective inhibitor for a particular enzyme family member. nih.govrsc.org

Library Synthesis and Screening for Novel Research Tools

To accelerate the discovery of new lead compounds and to rapidly explore the SAR of the 4-(2,4-diiodophenoxy)butyric acid scaffold, combinatorial chemistry techniques can be used to generate large libraries of related compounds. imperial.ac.uk A library might be created by combining a set of diverse phenoxy building blocks with a variety of substituted butyric acid chains.

One common method is parallel synthesis, where many individual compounds are synthesized simultaneously in separate reaction wells. imperial.ac.uk Another approach is the "mix-and-split" method, which can generate vast numbers of compounds that are then screened as mixtures. nih.gov

Once synthesized, these libraries are subjected to high-throughput screening (HTS), where thousands of compounds are rapidly tested for activity against a specific biological target. nih.gov For example, a library of 4-(2,4-diiodophenoxy)butyric acid derivatives could be screened against a panel of nuclear receptors or dehalogenases to identify novel inhibitors. Hits from the initial screen are then subjected to further validation and dose-response studies to confirm their activity and determine their potency. nih.govnih.gov Positional scanning libraries can be particularly useful, as they help to quickly identify the most effective functional groups at each variable position within the molecule's structure. springernature.com The resulting potent and selective compounds can serve as valuable research tools or starting points for further drug development.

Application of 4 2,4 Diiodophenoxy Butyric Acid As a Research Probe in Chemical Biology

Use in Affinity-Based Proteomic Profiling and Target Deconvolution

Affinity-based proteomic profiling is a powerful technique to identify the protein targets of a small molecule. This method typically involves immobilizing a derivative of the compound of interest onto a solid support to "pull down" its binding partners from a cell lysate. Subsequent analysis by mass spectrometry identifies the captured proteins, a process known as target deconvolution.

However, an extensive search of chemical biology and proteomics literature did not yield any studies where 4-(2,4-diiodophenoxy)butyric acid or a functionalized derivative has been employed for these purposes. Consequently, there are no research findings or data tables to present regarding its protein interaction profile or its use in identifying novel biological targets.

Development of Optogenetic or Chemogenetic Tools Incorporating the Compound Moiety

Optogenetics and chemogenetics are cutting-edge techniques that use light or specific small molecules, respectively, to control the activity of genetically modified proteins and cells. The development of such tools often involves the design of photosensitive molecules or synthetic ligands that can interact with engineered receptors.

There is no evidence in the current body of scientific research to suggest that the 4-(2,4-diiodophenoxy)butyric acid moiety has been incorporated into the design or development of any optogenetic or chemogenetic tools. Research in this area is highly specific, and this particular compound has not been featured in such applications.

Future Research Trajectories and Interdisciplinary Perspectives for 4 2,4 Diiodophenoxy Butyric Acid Investigations

Unexplored Molecular Mechanisms and Biological Systems

The unique structural features of 4-(2,4-diiodophenoxy)butyric acid, namely the di-iodo substitution on the phenol (B47542) ring and the butyric acid side chain, suggest several potential, yet unexplored, molecular mechanisms and interactions within biological systems.

Thyroid Hormone System Disruption: The presence of iodine atoms in a structure reminiscent of thyroid hormones, thyroxine (T4) and triiodothyronine (T3), strongly suggests a potential for interaction with the thyroid hormone system. mdpi.comfrontiersin.org Future investigations should prioritize understanding its effect on key components of this system.

Deiodinase Inhibition: Thyroid hormones are metabolized by deiodinase enzymes (D1, D2, and D3), which are selenoenzymes that activate or inactivate thyroid hormones. nih.govnih.gov The structural similarity of 4-(2,4-diiodophenoxy)butyric acid to thyroid hormones could allow it to act as a competitive or non-competitive inhibitor of these enzymes, disrupting the local and systemic balance of T3 and T4. nih.gov

Transthyretin Binding: Transthyretin (TTR) is a transport protein for thyroxine and retinol (B82714) in the blood and cerebrospinal fluid. plos.org Small molecules are known to bind to the thyroxine-binding sites of TTR, which can stabilize its tetrameric structure and inhibit the formation of amyloid fibrils associated with diseases like familial amyloid polyneuropathy. chemrxiv.orgmdpi.comnih.gov The potential for 4-(2,4-diiodophenoxy)butyric acid to act as a TTR ligand is a critical area for future study.

Histone Deacetylase (HDAC) Inhibition: Butyric acid is a well-known inhibitor of histone deacetylases, enzymes that play a crucial role in the epigenetic regulation of gene expression. nih.govnih.gov Aberrant HDAC activity is linked to the development of certain cancers. nih.gov Research is needed to determine if the phenoxy and di-iodo substitutions of 4-(2,4-diiodophenoxy)butyric acid modify this HDAC-inhibiting activity, potentially leading to altered gene expression and cellular differentiation. nih.gov

Lipid Metabolism Modulation: Butyric acid and its derivatives are known to influence lipid metabolism. nih.govnih.gov The lipophilic nature of the di-iodinated phenyl ring in 4-(2,4-diiodophenoxy)butyric acid may enhance its interaction with cellular membranes and proteins involved in lipid transport and metabolism, representing another unexplored biological effect.

Table 1: Potential Unexplored Molecular Targets for 4-(2,4-Diiodophenoxy)butyric Acid

Potential Target Putative Mechanism of Action Biological System Affected
Deiodinases (D1, D2, D3) Competitive or allosteric inhibition Thyroid hormone homeostasis
Transthyretin (TTR) Binding to thyroxine sites, tetramer stabilization Protein transport, amyloidogenesis
Histone Deacetylases (HDACs) Inhibition of enzymatic activity Gene expression, cell cycle regulation
Enzymes of Lipid Metabolism Modulation of activity Lipid homeostasis

Integration with Systems Biology and Network Pharmacology Approaches

To comprehensively understand the biological impact of 4-(2,4-diiodophenoxy)butyric acid, future research should move beyond a single-target approach and embrace systems-level analyses.

Network Pharmacology: This approach can be used to construct and analyze networks of interactions between the compound, its potential protein targets, and associated disease pathways. mdpi.com By integrating data on the compound's chemical structure with databases of known drug-target interactions, it is possible to predict a wider range of potential targets and biological effects. mdpi.com This can help to elucidate the compound's polypharmacological profile, where it may influence multiple targets simultaneously to produce a therapeutic or toxic effect.

"Omics" Technologies: The application of transcriptomics, proteomics, and metabolomics can provide an unbiased, global view of the cellular response to 4-(2,4-diiodophenoxy)butyric acid.

Transcriptomics (RNA-seq): Would reveal changes in gene expression profiles in cells or tissues exposed to the compound, highlighting the signaling pathways and cellular processes that are most affected.

Proteomics: Would identify changes in protein expression and post-translational modifications, providing a more direct link between the compound and cellular function.

Metabolomics: Would analyze changes in the cellular metabolome, offering insights into the compound's effects on metabolic pathways. nih.gov

The integration of these "omics" datasets can provide a multi-layered understanding of the compound's mechanism of action and identify novel biomarkers of its activity.

Table 2: Systems Biology Approaches for Investigating 4-(2,4-Diiodophenoxy)butyric Acid

Approach Objective Potential Insights
Network Pharmacology Predict compound-target-disease networks Identification of novel targets and pathways, understanding of polypharmacology
Transcriptomics Analyze global changes in gene expression Elucidation of affected signaling cascades and cellular processes
Proteomics Analyze global changes in protein expression Identification of direct protein targets and functional consequences
Metabolomics Analyze global changes in metabolite levels Understanding of impact on cellular metabolism and bioenergetics

Potential for Novel Methodological Development in In Vitro Research

Advancing the study of 4-(2,4-diiodophenoxy)butyric acid will also require the development and application of novel in vitro methodologies.

Development of Radiolabeled Analogues: The synthesis of radiolabeled versions of 4-(2,4-diiodophenoxy)butyric acid (e.g., with Carbon-11 or Iodine-125) would be invaluable for in vitro and in vivo studies. nih.gov These radioligands would enable:

Binding Assays: To quantify the affinity and kinetics of the compound's interaction with purified proteins like deiodinases and transthyretin.

Autoradiography: To visualize the distribution of the compound in tissue sections, revealing its accumulation in specific organs or cell types.

Pharmacokinetic Studies: To track the absorption, distribution, metabolism, and excretion of the compound in animal models. nih.gov

High-Throughput Screening (HTS) Assays: The development of robust HTS assays is crucial for efficiently screening large libraries of compounds to identify those with similar or enhanced activity, and for identifying the specific targets of 4-(2,4-diiodophenoxy)butyric acid from a broad panel of proteins.

Advanced Cell Culture Models: Moving beyond traditional 2D cell cultures, future in vitro studies should utilize more physiologically relevant models:

3D Organoids: Thyroid, liver, or intestinal organoids could provide a more accurate representation of the compound's effects on tissue architecture and function.

Microfluidic "Organ-on-a-Chip" Systems: These systems can be used to model the interactions between different organs and to study the compound's metabolism and systemic effects in a controlled in vitro environment.

These advanced methodologies will be instrumental in bridging the gap between in vitro findings and in vivo relevance, accelerating the translation of basic research into potential therapeutic applications.

Q & A

Q. What are the established synthetic routes for 4-(2,4-diiodophenoxy)butyric acid, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves nucleophilic substitution of 2,4-diiodophenol with a butyric acid derivative (e.g., 4-chlorobutyric acid) under basic conditions. Optimization includes:

  • Temperature control : Reactions at 60–80°C improve substitution efficiency while minimizing iodine dissociation .
  • Catalyst selection : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances reaction rates in biphasic systems .
  • Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) removes unreacted diiodophenol and byproducts .

Q. What analytical techniques are recommended for structural confirmation and purity assessment?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the aromatic proton environment (δ 7.2–8.1 ppm for diiodophenoxy protons) and carboxylic acid resonance (δ 12–13 ppm) .
  • Mass spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) validates molecular ion peaks (expected [M-H]⁻ for C10_{10}H9_9I2_2O3_3: ~450.785) .
  • Differential Scanning Calorimetry (DSC) : Determines melting point (~150–160°C) and detects impurities via deviations in thermal profiles .

Q. How can researchers assess the compound’s stability under laboratory storage conditions?

  • Light sensitivity : Store in amber vials at –20°C to prevent photodeiodination. Monitor degradation via HPLC (retention time shifts) over 30-day intervals .
  • Hydrolytic stability : Conduct accelerated aging studies in buffered solutions (pH 4–9) to identify pH-dependent decomposition pathways .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing 4-(2,4-diiodophenoxy)butyric acid be addressed?

Regioselectivity issues arise due to steric hindrance from iodine substituents. Strategies include:

  • Directed ortho-metalation : Use lithiation agents (e.g., LDA) to selectively activate the phenoxy ring’s reactive positions .
  • Computational modeling : DFT calculations (e.g., Gaussian) predict transition-state energies to guide solvent/catalyst selection .

Q. What methodologies resolve contradictions in reported biological activity data for this compound?

Discrepancies in cytotoxicity or receptor binding data may stem from impurity profiles or assay conditions. Mitigation involves:

  • Batch standardization : Use orthogonal purity checks (HPLC, elemental analysis) across studies .
  • Dose-response normalization : Compare EC50_{50} values under consistent cell viability assays (e.g., MTT vs. resazurin) .

Q. How can computational tools predict the environmental fate of 4-(2,4-diiodophenoxy)butyric acid?

  • QSAR models : Estimate biodegradation half-lives using software like EPI Suite, focusing on iodine’s electron-withdrawing effects on hydrolysis .
  • Molecular docking : Simulate interactions with microbial enzymes (e.g., cytochrome P450) to identify potential metabolic pathways .

Methodological Considerations

Q. What experimental designs are critical for studying structure-activity relationships (SAR) in derivatives?

  • Fragment-based design : Synthesize analogs with halogen substitutions (e.g., Br, Cl) to isolate electronic vs. steric effects .
  • Crystallography : Obtain single-crystal X-ray structures to correlate iodine’s van der Waals radius with binding pocket occupancy .

Q. How should researchers handle discrepancies in spectroscopic data across studies?

  • Reference standardization : Calibrate instruments using certified reference materials (e.g., NIST-traceable standards) .
  • Solvent artifact checks : Replicate experiments in deuterated vs. non-deuterated solvents to identify solvent-induced shifts .

Safety and Compliance

Q. What safety protocols are essential for handling iodine-containing compounds?

  • Ventilation : Use fume hoods to prevent inhalation of volatile iodine species during synthesis .
  • Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before iodine recovery via ion-exchange resins .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.